N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by the presence of fluorobenzyl groups and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 4-fluorobenzylamine with 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as 4-fluorobenzylamine and 5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic acid. These intermediates are then reacted under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide: This compound shares structural similarities with N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, particularly the fluorobenzyl groups.
4-Fluorobenzyl cyanide: Another compound featuring the fluorobenzyl group, used in different chemical contexts.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development .
Biological Activity
N-(4-fluorobenzyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H14F4N2O4 with a molecular weight of 422.3 g/mol. The structure features a pyran ring substituted with fluorobenzyl groups, which may enhance its biological activity due to the electron-withdrawing properties of fluorine.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms is known to improve binding affinity and selectivity, potentially leading to enhanced pharmacological effects. The compound may modulate enzyme activity through competitive inhibition or allosteric modulation, depending on the target.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating thiazole derivatives, compounds demonstrated potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting that similar structures could also possess antimicrobial effects .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, studies on related compounds showed that they could effectively inhibit topoisomerase IV and DNA gyrase in bacterial cells, which are critical targets for antibiotic development . The inhibition constants (K_i values) for these enzymes were reported in the range of 0.040 to 3.4 μM, indicating strong potency against bacterial targets .
Case Studies
- Antibacterial Potency : A series of pyran derivatives were tested against S. aureus ATCC 29213 and Streptococcus pneumoniae ATCC 10015. These studies revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
- Cytotoxicity Assays : Compounds structurally related to this compound were assessed for cytotoxicity against human liver cell lines (HepG2). Results indicated low toxicity levels, suggesting a favorable safety profile for further development .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methyl]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO4/c21-15-5-1-13(2-6-15)10-23-20(25)18-9-17(24)19(12-27-18)26-11-14-3-7-16(22)8-4-14/h1-9,12H,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOULXQRHDKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.